2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine
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Overview
Description
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-methyl group and a 2-(trifluoromethyl)phenylmethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins involved in various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications, particularly in Suzuki-Miyaura coupling reactions.
Methyl 2-(3-(trifluoromethyl)phenyl)acetate: Another compound featuring a trifluoromethyl group, used in various chemical syntheses.
Phenol, 2-(trifluoromethyl)-: Known for its unique chemical properties due to the presence of the trifluoromethyl group.
Uniqueness
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine is unique due to its specific structural features, including the combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Biological Activity
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine, a compound with the molecular formula C13H17ClF3N and a molecular weight of 279.73 g/mol, has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant anticonvulsant properties. For instance, studies have shown that certain pyrrolidine derivatives protect against seizures in various animal models. In the maximal electroshock (MES) test, compounds structurally related to this compound demonstrated effective seizure protection at doses ranging from 100 mg/kg to 200 mg/kg, with some compounds achieving over 75% protection in tested mice .
Analgesic Effects
The analgesic properties of pyrrolidine derivatives have also been investigated. In vitro studies have suggested that these compounds can modulate pain pathways by interacting with voltage-gated sodium channels and TRPV1 receptors, which are known targets for pain modulation. For example, certain related compounds showed a significant affinity for TRPV1 receptors at concentrations around 100 µM, indicating potential for peripheral analgesic activity .
The mechanisms underlying the biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Voltage-Gated Sodium Channels : Compounds similar to this pyrrolidine have been shown to inhibit voltage-gated sodium channels, which play a critical role in neuronal excitability and seizure propagation.
- Calcium Channels : The modulation of calcium channels contributes to the anticonvulsant effects observed in preclinical studies.
- GABA Transporter Interaction : Some derivatives exhibit activity against GABA transporters, enhancing GABAergic transmission and providing an additional mechanism for their anticonvulsant effects.
Case Studies
Several studies have highlighted the efficacy of pyrrolidine derivatives in treating neurological disorders:
- Anticonvulsant Efficacy : A study evaluated a series of pyrrolidine derivatives for their anticonvulsant activity using the MES and 6 Hz seizure models. Compounds exhibiting structural similarities to this compound showed significant protection against seizures, with some achieving complete protection in tested animals .
- Analgesic Activity : In another study focusing on pain modulation, compounds derived from pyrrolidine were tested for their analgesic effects using hot plate and writhing tests. The results indicated that several derivatives exhibited strong analgesic properties comparable to established analgesics like morphine .
Properties
Molecular Formula |
C13H16F3N |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(7-4-8-17-12)9-10-5-2-3-6-11(10)13(14,15)16/h2-3,5-6,17H,4,7-9H2,1H3 |
InChI Key |
YWGJRKLRPMNNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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